COX-1/COX-2 Selectivity Reversal: 5-Methyl-3,4-diphenylisoxazole is a Selective COX-1 Inhibitor, Not a COX-2 Inhibitor Like Valdecoxib
5-Methyl-3,4-diphenylisoxazole is a selective COX-1 inhibitor, representing a complete reversal of selectivity compared to its sulfonamide-bearing analogue valdecoxib, which is a selective COX-2 inhibitor [1]. In human whole blood assays, valdecoxib exhibits potent COX-2 inhibition (IC50 = 0.005 μM) and high COX-2 selectivity (COX-1/COX-2 IC50 ratio > 1000), whereas the des-sulfonamide 5-methyl-3,4-diphenylisoxazole selectively inhibits COX-1 [1].
| Evidence Dimension | COX-1 vs. COX-2 Inhibition Selectivity |
|---|---|
| Target Compound Data | Selective COX-1 inhibitor (exact IC50 not reported in abstract) |
| Comparator Or Baseline | Valdecoxib: COX-2 IC50 = 0.005 μM; COX-1/COX-2 selectivity ratio > 1000 |
| Quantified Difference | Selectivity reversal: target compound is COX-1 selective; comparator is COX-2 selective |
| Conditions | Human whole blood COX isozyme activity assays |
Why This Matters
This selectivity reversal is critical for researchers studying COX-1 specific pharmacology or developing selective COX-1 inhibitors, and for those seeking to understand the structural determinants of COX-2 selectivity.
- [1] Di Nunno, L., Vitale, P., Scilimati, A., Tacconelli, S., & Patrignani, P. (2004). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Journal of Medicinal Chemistry, 47(20), 4881–4890. View Source
